molecular formula C6H5F4N3 B3030980 3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine CAS No. 1188265-25-9

3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine

Cat. No. B3030980
M. Wt: 195.12
InChI Key: GGMIRAPTUJIMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09150555B2

Procedure details

To a solution of hydrazine hydrate (100%) (3.45 ml) in ethanol (150 ml) was added dropwise a solution of 2,3-difluoro-5-(trifluoromethyl)pyridine (4.45 g) in ethanol (50 ml) at room temperature, stirred at the same temperature for 2 hours, and then additionally stirred at 80° C. for 2 hours. Then, the mixture was allowed to cool, water was added thereto, and the organic solvent was evaporated in vacuo. The precipitated solid was collected by filtration, and washed with water to give 3-fluoro-5-(trifluoromethyl)pyridin-2-ylhydrazine as a white solid.
Quantity
3.45 mL
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].F[C:5]1[C:10]([F:11])=[CH:9][C:8]([C:12]([F:15])([F:14])[F:13])=[CH:7][N:6]=1.O>C(O)C>[F:11][C:10]1[C:5]([NH:2][NH2:3])=[N:6][CH:7]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.45 mL
Type
reactant
Smiles
O.NN
Name
Quantity
4.45 g
Type
reactant
Smiles
FC1=NC=C(C=C1F)C(F)(F)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
additionally stirred at 80° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the organic solvent was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C(=NC=C(C1)C(F)(F)F)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.